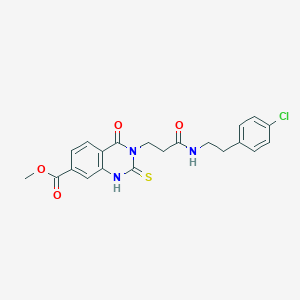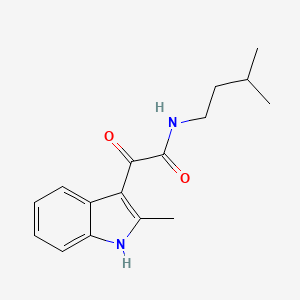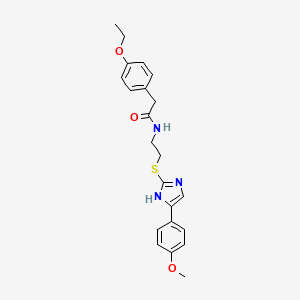
3-(propylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(propylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in pharmaceuticals and agrochemicals . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to alter the physical and biological properties of molecules .
Molecular Structure Analysis
The trifluoromethyl group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . The propylsulfanyl group is a sulfur-containing group attached to a propyl chain. The 1,2,4-triazole ring is a heterocyclic compound containing three nitrogen atoms .Chemical Reactions Analysis
Trifluoromethyl-containing compounds are involved in many recently tested catalytic trifluoromethylation reactions . The redox potentials of a variety of trifluoromethyl-containing compounds have been studied .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The redox potentials of a variety of trifluoromethyl-containing compounds have been studied .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : This compound is synthesized through reactions involving primary amines under various conditions. For instance, alkyl amines react with 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole in methanol at specific temperatures to produce hydrogen-bonded monoadduct-methanol complexes (Reitz & Finkes, 1989).
- Structural Analysis : Crystallographic studies highlight the planar structure of the triazole ring in related compounds, which forms hydrogen-bonded dimers through specific intermolecular interactions (Belcher & Squattrito, 2006).
Applications in Various Fields
- Pharmaceutical and Agrochemical Applications : Derivatives of 1,2,4-triazole-3-thione, which are structurally similar, are utilized in pharmacy, agrochemistry, and photography due to their biological activity (Holovko-Kamoshenkova et al., 2020).
- Industrial Use : Aminotriazoles, including similar compounds, are used in agriculture, medicine, and as components in high-energy substances and gas-generating compositions (Nazarov et al., 2022).
- Electrochemical Applications : Some derivatives of 1,2,4-triazoles have been studied for their electrochemical properties and potential use in corrosion inhibition (Chaitra et al., 2015).
Molecular Studies and Advanced Research
- X-Ray Crystallography : The structural features of similar triazoles are analyzed using X-ray crystallography, providing insights into their molecular geometry and potential applications in various fields (Menzies & Squattrito, 2001).
作用機序
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Trifluoromethyl groups are known to significantly alter the physical and biological properties of organic molecules due to their high electronegativity, lipophilicity, and excellent metabolic stability .
将来の方向性
特性
IUPAC Name |
3-propylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N4S/c1-2-3-14-5-12-11-4(13(5)10)6(7,8)9/h2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMVOTSGCUIXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)
![Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3011205.png)


![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)
![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3,4-difluorobenzamide](/img/structure/B3011216.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B3011218.png)
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B3011220.png)
![2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol](/img/structure/B3011222.png)
